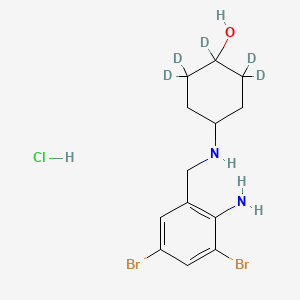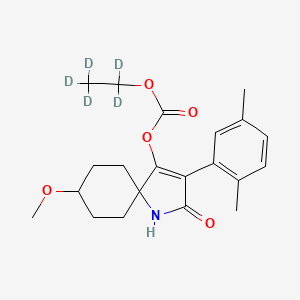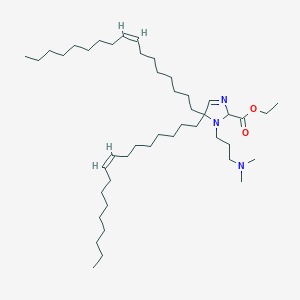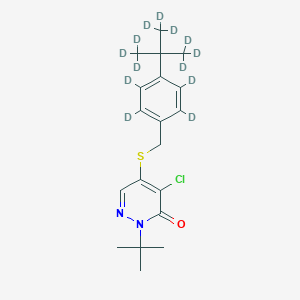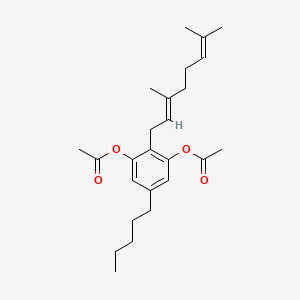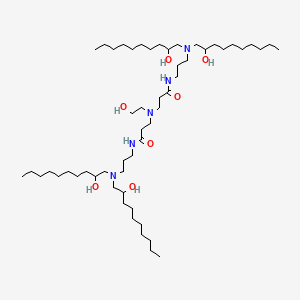
G1-OC2-K3-E10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OC2-K3-E10 is an ionizable cationic lipid that has gained significant attention in recent years due to its role in facilitating the delivery of messenger RNA through lipid nanoparticles. This compound is particularly notable for its application in genome editing and other advanced biotechnological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OC2-K3-E10 involves multiple steps. Initially, a mixture of 1,2-epoxydecane and TBSOC2-K3 is combined in a screw-cap vial and stirred at 90°C overnight. The crude oil obtained is then purified by flash chromatography using a silica cartridge and a solvent gradient from 20% ULTRA/DCM to 40% ULTRA/DCM. The desired fractions are collected and concentrated under vacuum to yield a pale yellow, clear, viscous oil .
Industrial Production Methods: Industrial production of OC2-K3-E10 follows similar synthetic routes but on a larger scale. The process involves careful monitoring of reaction conditions and purification steps to ensure high yield and purity. The use of advanced chromatographic techniques and controlled reaction environments is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: OC2-K3-E10 undergoes various chemical reactions, including alkylation and deprotection. The compound is particularly reactive with 1,2-epoxydecane, which is used to alkylate residual 1,3-diaminopropane during its synthesis .
Common Reagents and Conditions: Common reagents used in the reactions involving OC2-K3-E10 include tetra-n-butylammonium fluoride and diethyl ether. The reactions are typically carried out under controlled temperatures and monitored using thin-layer chromatography .
Major Products Formed: The major product formed from the reactions involving OC2-K3-E10 is a clear, colourless, viscous oil. This product is obtained after purification and concentration under vacuum .
Scientific Research Applications
OC2-K3-E10 has a wide range of scientific research applications. It is primarily used in the formation of lipid nanoparticles for the delivery of CRISPR complementary single-guide RNA and Cas9 messenger RNA for genome editing in transgenic mice. Additionally, it has applications in the delivery of messenger RNA for various therapeutic purposes .
Mechanism of Action
The mechanism of action of OC2-K3-E10 involves its ionizable cationic lipid nature, which facilitates the formation of lipid nanoparticles. These nanoparticles encapsulate the messenger RNA or single-guide RNA, protecting them from degradation and enhancing their delivery to target cells. The compound’s molecular targets include the cellular membranes, where it facilitates the fusion and release of the encapsulated genetic material .
Comparison with Similar Compounds
OC2-K3-E10 is unique compared to other ionizable cationic lipids due to its specific structure and reactivity. Similar compounds include DOTAP (1,2-Dioleoyl-3-trimethylammoniumpropane) and SM-102, which are also used in lipid nanoparticle formation for genetic material delivery. OC2-K3-E10 stands out due to its higher efficiency and stability in delivering messenger RNA .
Conclusion
OC2-K3-E10 is a versatile and highly efficient ionizable cationic lipid with significant applications in modern biotechnology. Its unique properties and reactivity make it a valuable compound for the delivery of genetic material, particularly in genome editing and therapeutic interventions.
Properties
Molecular Formula |
C54H111N5O7 |
|---|---|
Molecular Weight |
942.5 g/mol |
IUPAC Name |
N-[3-[bis(2-hydroxydecyl)amino]propyl]-3-[[3-[3-[bis(2-hydroxydecyl)amino]propylamino]-3-oxopropyl]-(2-hydroxyethyl)amino]propanamide |
InChI |
InChI=1S/C54H111N5O7/c1-5-9-13-17-21-25-31-49(61)45-58(46-50(62)32-26-22-18-14-10-6-2)39-29-37-55-53(65)35-41-57(43-44-60)42-36-54(66)56-38-30-40-59(47-51(63)33-27-23-19-15-11-7-3)48-52(64)34-28-24-20-16-12-8-4/h49-52,60-64H,5-48H2,1-4H3,(H,55,65)(H,56,66) |
InChI Key |
QUXHZASDVBKOSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CN(CCCNC(=O)CCN(CCC(=O)NCCCN(CC(CCCCCCCC)O)CC(CCCCCCCC)O)CCO)CC(CCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


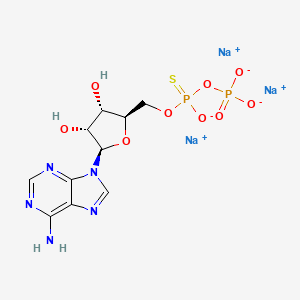
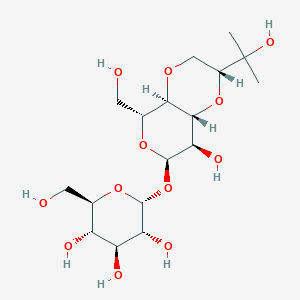
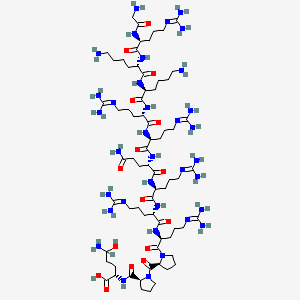

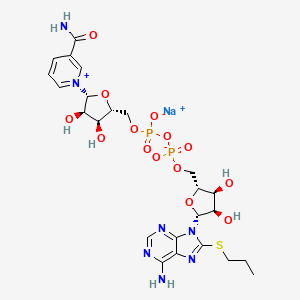
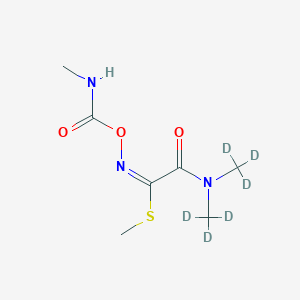
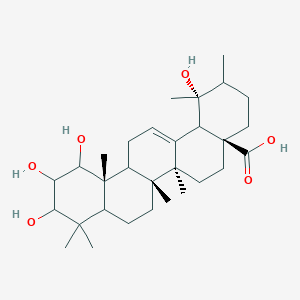
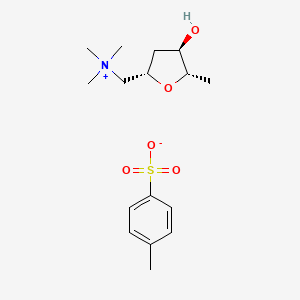
![1-[2-[2-[Bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol](/img/structure/B10855823.png)
